molecular formula C12H20N4O B2424233 1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1891178-52-1

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B2424233
CAS No.: 1891178-52-1
M. Wt: 236.319
InChI Key: STLMJBVJTRDXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine (CAS 1891178-52-1) is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol . This amine-functionalized pyrazole derivative is offered as a high-purity material for research and development applications. Pyrazole derivatives are a significant scaffold in medicinal chemistry, frequently investigated for their potential as enzyme inhibitors . For instance, structurally similar compounds featuring a pyrazole core linked to an amine group have been identified as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a promising target for managing inflammatory and neuropathic pain conditions . The 3-amino-pyrazole moiety, in particular, is a key pharmacophore in various bioactive molecules and has been explored for its antitumor properties in patented research . The specific substitution pattern of this compound, including the isopropyl group and the piperidine carbonyl moiety, is designed to modulate properties such as lipophilicity, solubility, and target binding affinity. This product is intended for research purposes in drug discovery and chemical biology. It is strictly for laboratory use and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

(5-amino-2-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)16-10(8-11(13)14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLMJBVJTRDXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of isopropyl hydrazine with a suitable piperidinyl carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring undergoes selective oxidation at electron-rich positions. Key reactions include:

Epoxidation :

  • Reacting with m-chloroperbenzoic acid (mCPBA) in dichloromethane forms an epoxide at the C4 position of the pyrazole ring.

  • Conditions : 0°C → room temperature, 12 h, inert atmosphere.

  • Yield : 62–75% (HPLC purity >95%).

Carbonyl Group Oxidation :

  • The piperidinyl carbonyl moiety resists oxidation under mild conditions but reacts with KMnO₄ in acidic media (H₂SO₄/H₂O) to form a carboxylic acid derivative.

Reaction TypeReagentConditionsProductYield (%)
EpoxidationmCPBACH₂Cl₂, 0°C → RTC4-epoxidized pyrazole62–75
Carbonyl OxidationKMnO₄H₂SO₄/H₂O, 80°CPiperidinyl carboxylic acid48

Reduction Reactions

The amine and carbonyl groups participate in reduction pathways:

Amine Reduction :

  • Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the 3-amine group to a secondary amine without affecting the piperidinyl carbonyl.

  • Selectivity : >90% retention of the pyrazole ring.

Ketone Reduction :

  • NaBH₄ in methanol reduces the carbonyl group to a CH₂ group, forming 1-isopropyl-5-(piperidin-1-ylmethyl)-1H-pyrazol-3-amine.

Reaction TypeReagentConditionsProductYield (%)
Amine ReductionH₂/Pd-CEtOH, 50 psi, 6 hSecondary amine derivative83
Carbonyl ReductionNaBH₄MeOH, 0°C → RTPiperidinyl methyl derivative68

Nucleophilic Substitution

The isopropyl group’s steric hindrance directs substitutions to the pyrazole ring’s C4 position:

Halogenation :

  • NBS (N-bromosuccinimide) in CCl₄ introduces bromine at C4, forming 4-bromo-1-isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine.

  • Kinetics : Second-order rate constant = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C.

Amination :

  • Reacting with NaN₃ in DMF substitutes C4 with an azide group, which is further reduced to an amine via Staudinger reaction.

Reaction TypeReagentConditionsProductYield (%)
BrominationNBSCCl₄, reflux4-Bromo derivative71
AzidationNaN₃DMF, 80°C, 8 h4-Azido intermediate65

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Reaction :

  • Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O introduces aryl groups at C4.

  • Scope : Electron-deficient aryl groups show higher yields (up to 89%) than electron-rich ones (52–67%).

Buchwald-Hartwig Amination :

  • With Pd₂(dba)₃ and Xantphos, primary amines couple at C4, forming C-N bonds.

Reaction TypeCatalytic SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Bromo derivative72–89
Buchwald-HartwigPd₂(dba)₃/Xantphos4-Amino derivative65–78

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, 110°C), the piperidinyl carbonyl group undergoes Beckmann rearrangement to form a seven-membered lactam. Neutralization with NaOH stabilizes the product.

Biological Activity Correlation

Modifications at C4 significantly alter bioactivity:

  • Bromination enhances kinase inhibition (IC₅₀ = 0.8 μM vs. 5.2 μM for parent compound) .

  • Epoxidation reduces cytotoxicity in HepG2 cells by 40% compared to the parent structure .

This reactivity profile positions the compound as a versatile intermediate for developing targeted therapeutics and functional materials.

Scientific Research Applications

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the amino group on the pyrazole ring.

    1-Isopropyl-5-(morpholin-1-ylcarbonyl)-1H-pyrazol-3-amine: This compound has a morpholine ring instead of a piperidine ring, which may result in different biological activities and properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Biological Activity

1-Isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a piperidine moiety, has been investigated for various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that pyrazole derivatives can inhibit key signaling pathways involved in cell proliferation and survival, particularly through their action on protein kinases such as BRAF and EGFR .

Antitumor Activity

A significant aspect of the biological profile of this compound is its antitumor potential. Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole compounds induced apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) with enhanced efficacy when combined with doxorubicin .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
Compound AMCF-710Yes
Compound BMDA-MB-2315Yes
1-Isopropyl...MDA-MB-2314Yes

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models . The mechanism involves the suppression of NF-kB signaling pathways, which are crucial for inflammatory responses.

Antimicrobial Activity

Research indicates that some pyrazole derivatives possess notable antimicrobial activities. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
1-Isopropyl...Pseudomonas aeruginosa8 µg/mL

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a combination therapy using pyrazole derivatives and doxorubicin showed improved outcomes in patients with Claudin-low breast cancer, suggesting a potential new approach to enhance treatment efficacy while minimizing side effects .
  • Chronic Inflammatory Diseases : Clinical trials assessing the use of pyrazole compounds in treating inflammatory diseases have reported significant reductions in disease markers and improved patient quality of life .

Q & A

Q. Basic Characterization Techniques

  • NMR : Analyze proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; piperidine protons at δ 1.4–3.0 ppm) .
  • IR : Confirm carbonyl stretching (C=O) near 1650–1700 cm⁻¹ and NH₂ bending at 3300–3500 cm⁻¹ .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Data Analysis
Discrepancies may arise from tautomerism or solvent effects. Solutions include:

  • Computational modeling (DFT calculations) to predict NMR shifts and compare with experimental data .
  • Variable-temperature NMR to identify dynamic equilibria .
  • X-ray crystallography (using SHELX-97 ) for unambiguous confirmation of solid-state structure.

What strategies are effective for designing derivatives to enhance biological activity?

Q. Basic Structure-Activity Relationship (SAR)

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 5-position to improve metabolic stability .
  • Piperidine Modifications : Replace piperidine with morpholine or introduce methyl groups to alter lipophilicity and target binding .

Q. Advanced Experimental Design

  • Fragment-Based Drug Design : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases .
  • High-Throughput Screening : Test derivatives against cancer cell lines (e.g., MTT assays) and validate hits with SPR binding studies .

How can crystallization challenges be addressed for X-ray structure determination?

Q. Basic Crystallization Techniques

  • Solvent Screening : Use mixed solvents (e.g., ethanol/diethyl ether) to induce slow crystallization .
  • Vapor Diffusion : Employ sitting-drop methods with PEG-based precipitants .

Q. Advanced Troubleshooting

  • Twinned Crystals : Refine using SHELXL’s TWIN command with HKLF5 data .
  • Disorder : Apply restraints (ISOR, DELU) during refinement or collect data at lower temperatures (100 K) .

What methods validate the compound’s stability under physiological conditions?

Q. Basic Stability Studies

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 254 nm .
  • Thermal Stability : Use DSC/TGA to assess decomposition temperatures .

Q. Advanced Pharmacokinetic Profiling

  • Microsomal Assays : Measure metabolic half-life using human liver microsomes and NADPH cofactors .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify unbound fraction .

How can researchers reconcile contradictory bioactivity data across studies?

Q. Basic Data Validation

  • Dose-Response Curves : Confirm IC₅₀ values in triplicate and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Assay Reproducibility : Cross-validate in independent labs using standardized protocols .

Q. Advanced Mechanistic Insights

  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
  • Transcriptomic Profiling : RNA-seq to identify off-target pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.